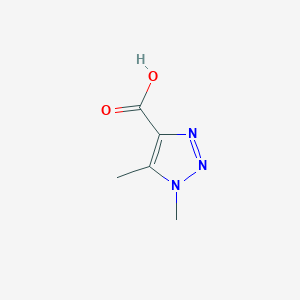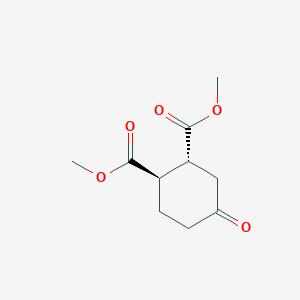
trans-4-Oxo-1,2-cyclohexanedicarboxylate de diméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester: is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is also known by its IUPAC name, dimethyl (1R,2R)-4-oxo-1,2-cyclohexanedicarboxylate . This compound is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Applications De Recherche Scientifique
Chemistry: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis .
Industry: In the industrial sector, trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is used in the production of polymers, resins, and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester typically involves the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form .
Industrial Production Methods: In an industrial setting, the production of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters.
Mécanisme D'action
The mechanism of action of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors . The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways . The keto group can also undergo reduction or oxidation, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
1,2-Cyclohexanedicarboxylic acid dimethyl ester, cis-: This isomer differs in the spatial arrangement of its functional groups.
1,4-Cyclohexanedicarboxylic acid dimethyl ester: This compound has ester groups at the 1 and 4 positions of the cyclohexane ring.
Uniqueness: trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is unique due to its specific trans configuration and the presence of both keto and ester functional groups, which confer distinct reactivity and applications .
Propriétés
IUPAC Name |
dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIJZIDGFUNMG-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578057 |
Source


|
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-44-1 |
Source


|
| Record name | Dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
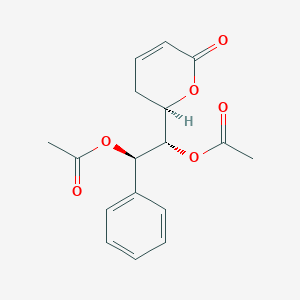
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
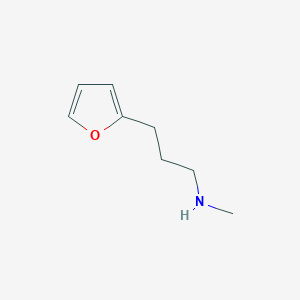
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
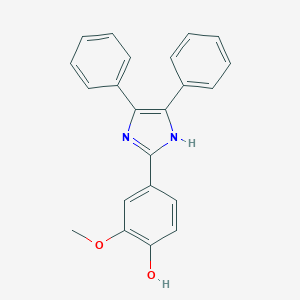
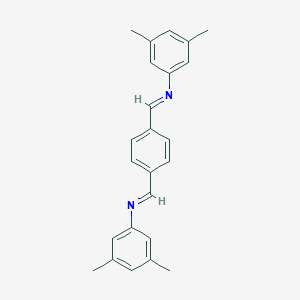
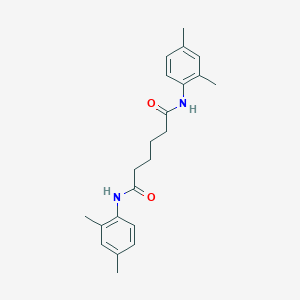

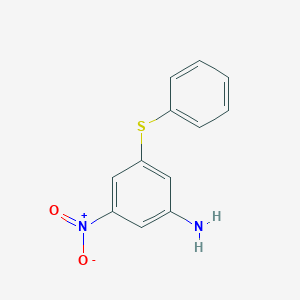
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)

